2-(5-iodo-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(5-iodo-1H-indol-3-yl)acetonitrile is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of an iodine atom at the 5-position of the indole ring and an acetonitrile group at the 3-position, is of interest due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodo-1H-indol-3-yl)acetonitrile typically involves the iodination of indole derivatives followed by the introduction of the acetonitrile group. One common method includes the reaction of 5-iodoindole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-iodo-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(5-azido-1H-indol-3-yl)acetonitrile .
Scientific Research Applications
2-(5-iodo-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics
Mechanism of Action
The mechanism of action of 2-(5-iodo-1H-indol-3-yl)acetonitrile is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The iodine atom and acetonitrile group may enhance the compound’s ability to bind to specific targets, influencing biological pathways such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-methoxy-2-(1H-indol-3-yl)acetonitrile: Contains a methoxy group instead of iodine, affecting its electronic properties and reactivity.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Similar structure but with an acetamide group, used in different biological applications
Uniqueness
2-(5-iodo-1H-indol-3-yl)acetonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
Properties
Molecular Formula |
C10H7IN2 |
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Molecular Weight |
282.08 g/mol |
IUPAC Name |
2-(5-iodo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7IN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 |
InChI Key |
FPZYBJQWDBXPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)CC#N |
Origin of Product |
United States |
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